1-乙基金刚烷

描述

Synthesis Analysis

1-Ethyladamantane can be synthesized from adamantane through ethylation processes. A study detailed the synthesis of 1-ethyladamantane from adamantane and ethylene over solid acid, showcasing the transformation into 1, 3-dimethyladamantane under specific conditions (Honna, Ichikawa, & Iida, 1986).

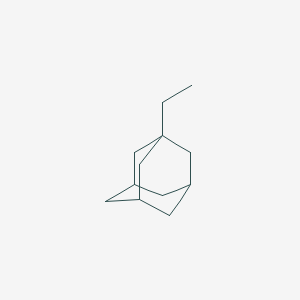

Molecular Structure Analysis

The molecular structure of 1-Ethyladamantane derivatives has been explored through various studies. For example, the structure of 1-boraadamantane and its reactions with bis(trialkylstannyl)ethynes provide insights into the dynamics of adamantane derivatives at room temperature and the formation of complex structures upon reaction (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).

Chemical Reactions and Properties

1-Ethyladamantane undergoes various chemical reactions, leading to the formation of novel compounds. The reactivity towards bis(trialkylstannyl)ethynes results in derivatives that are dynamic in nature and capable of further reactions under mild conditions. These findings are crucial for understanding the chemical behavior of 1-Ethyladamantane and its potential for forming new materials (Wrackmeyer et al., 2003).

科学研究应用

量子化学研究

1-乙基金刚烷已用于量子化学研究,以了解烯烃离子烷基化形成烷基和烯基金刚烷的过程 . 估计了形成反应的热力学参数,并证明了金刚烷中甲基和烯烃分子量对相应烷基和烯基金刚烷形成能量的影响 .

耐热性应用

金刚烷和烷基金刚烷,包括1-乙基金刚烷,以其增强的耐热性而闻名 . 这使得它们适合于需要材料耐受高温的应用。

稳定性应用

1-乙基金刚烷表现出对氧化、水解和光照的稳定性 . 这种稳定性使其在需要这些特性的各种应用中非常有用。

高反应性应用

1-乙基金刚烷的高反应性使其成为科学研究和工业中宝贵的化合物 . 它可用于获得热稳定和能量密集型燃料 .

医疗应用

1-乙基金刚烷可以用作合成药物的起始化合物 . 例如,著名的治疗痴呆症药物美金刚是从1,3-二甲基金刚烷获得的 .

光学和半导体应用

安全和危害

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

属性

IUPAC Name |

1-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHCCWEYOKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335019 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

770-69-4 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?

A1: The anodic oxidation of 1-ethyladamantane can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like 1-ethyladamantane primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.

Q2: How does 1-ethyladamantane behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?

A3: Studies on binary mixtures of 1-ethyladamantane with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between 1-ethyladamantane and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].

Q3: Has the catalytic oxidation of 1-ethyladamantane been investigated, and what are the key findings?

A4: The catalytic oxidation of 1-ethyladamantane has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.

Q4: What analytical techniques are commonly employed to study 1-ethyladamantane and related compounds?

A6: Analyzing 1-ethyladamantane and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including 1-ethyladamantane []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of 1-ethyladamantane is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

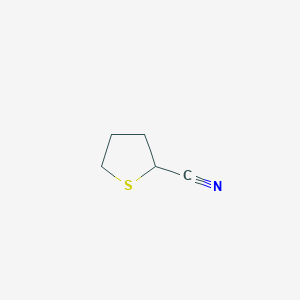

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)